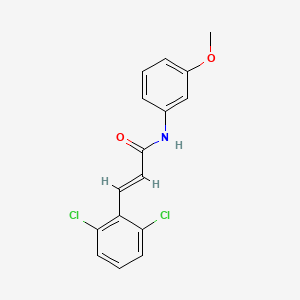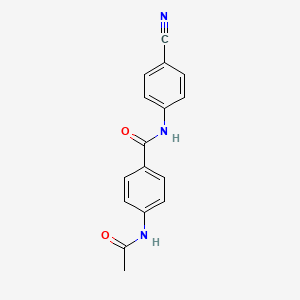
1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone, also known as DBHQ, is a widely used antioxidant in various industries. It was first synthesized in the late 1960s and has since been extensively studied for its antioxidant properties. DBHQ is a white crystalline powder that is soluble in organic solvents and sparingly soluble in water.
Mechanism of Action
1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) that can cause oxidative damage. It also inhibits the formation of ROS by chelating metal ions that can catalyze the production of ROS. This compound has been found to be effective in protecting cells and tissues from oxidative damage in vitro and in vivo.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of disease. This compound has also been found to improve glucose metabolism and insulin sensitivity in diabetic rats. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone in lab experiments is its effectiveness as an antioxidant. It can be used to protect cells and tissues from oxidative damage and can also be used to study the effects of oxidative stress on cells and tissues. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dose optimization is necessary to avoid toxicity and ensure accurate results.
Future Directions
There are several future directions for research on 1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone. One area of interest is its potential use as a therapeutic agent in the treatment of various diseases, including neurodegenerative diseases and diabetes. Another area of interest is the development of new synthesis methods for this compound that are more environmentally friendly and cost-effective. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential benefits and limitations in various applications.
Synthesis Methods
The synthesis of 1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone involves the reaction of 2,6-di-tert-butylphenol with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then hydrolyzed to yield this compound. This synthesis method is relatively simple and has been optimized to produce high yields of this compound.
Scientific Research Applications
1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone has been widely used as an antioxidant in various industries, including food, cosmetic, and polymer industries. It is also used as a stabilizer in plastics, rubber, and petroleum products. This compound has been extensively studied for its antioxidant properties and has been found to be effective in preventing lipid peroxidation and oxidative damage.
properties
IUPAC Name |
1-(3,5-ditert-butyl-2,6-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-9(17)12-13(18)10(15(2,3)4)8-11(14(12)19)16(5,6)7/h8,18-19H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCPHIAZSZWIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1O)C(C)(C)C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5770591.png)

![1-methyl-2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B5770597.png)
methanone](/img/structure/B5770599.png)





![4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5770656.png)
![2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5770661.png)
![N-benzyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5770664.png)
![2-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5770671.png)
![methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5770674.png)